Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate
Description
Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate is a synthetic organic compound featuring a urea linkage (-NH-C(O)-NH-) connecting a thiazole ring and a benzoate ester (Figure 1). The thiazole moiety is substituted at the 4-position with a 4-(tert-butyl)phenyl group, while the benzoate ester is functionalized at the para position.
Properties
IUPAC Name |
ethyl 4-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-29-20(27)16-8-12-18(13-9-16)24-21(28)26-22-25-19(14-30-22)15-6-10-17(11-7-15)23(2,3)4/h6-14H,5H2,1-4H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFMZBLFNLOEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs. These targets play crucial roles in various biological processes, including inflammation, viral replication, fungal growth, and cancer cell proliferation.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that inhibits the target’s function, leading to the desired therapeutic effect. The interaction between the compound and its targets can result in changes at the molecular level, affecting the function of the target and leading to downstream effects.
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, fungal growth, and cancer cell proliferation. The downstream effects of these interactions can include reduced inflammation, inhibited viral replication, slowed fungal growth, and decreased cancer cell proliferation.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound, affecting how much of the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted.
Result of Action
Thiazole derivatives have been shown to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Biological Activity
Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Activity : this compound exhibits significant antimicrobial properties. The thiazole nucleus is known to inhibit bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This action leads to the inhibition of pathogen growth, making it a candidate for developing new antibiotics .
Anticancer Activity : Research indicates that derivatives of this compound have shown potent anticancer activity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators .
Research Findings
- In Vitro Studies : A series of in vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cells such as breast and colon carcinoma cells at micromolar concentrations. The IC50 values range from 10 to 30 µM depending on the cell line tested .
-
Case Studies :
- Study on Anticancer Efficacy : A study published in 2021 evaluated the compound's efficacy against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability, with the compound inducing apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Inhibition of lipid biosynthesis |
| Antimicrobial | Escherichia coli | 15 µg/mL | Inhibition of lipid biosynthesis |
| Anticancer | MCF-7 (Breast Cancer) | 20 µM | Induction of apoptosis via mitochondrial pathways |
| Anticancer | HT-29 (Colon Cancer) | 25 µM | Modulation of cell cycle regulators |
Comparison with Similar Compounds
Ureido-Thiazole Derivatives
Compounds 10d , 10e , and 10f () share the ureido-thiazole core but differ in substituents:
- 10d and 10e : Trifluoromethyl (-CF₃) groups at the phenyl ring (para and meta positions, respectively).
- 10f : A chloro (-Cl) substituent at the meta position.
The tert-butyl group in the target compound provides steric bulk and hydrophobicity, which may improve binding to hydrophobic protein pockets but reduce aqueous solubility compared to -CF₃ or -Cl substituents.
Ureido-Triazine Derivatives
Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21, ) replaces the thiazole with a triazine ring bearing morpholine groups. Key differences:
- Triazine core : Electron-deficient compared to thiazole, altering π-π stacking and charge distribution.
- Morpholine substituents : Increase polarity and solubility, contrasting with the tert-butyl group’s lipophilicity .
| Compound | Core Heterocycle | Substituents | Yield (%) | Molecular Weight (Da) |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-(tert-butyl)phenyl | ~90* | ~450 |
| 21 | Triazine | 4,6-Dimorpholino | 92 | 522.6 (calculated) |
The triazine derivatives may exhibit stronger binding to ATP-binding pockets in kinases due to planar geometry, while the thiazole in the target compound offers conformational flexibility .
Pharmacological Implications
- Lipophilicity : The tert-butyl group may prolong metabolic half-life but necessitate formulation adjustments for solubility.
- Electronic Effects : Thiazole’s sulfur atom could engage in hydrophobic interactions, whereas triazine’s nitrogen-rich structure may favor polar binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
